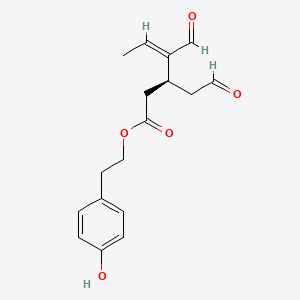

3'-Deoxyoleacein

Descripción

Structure

3D Structure

Propiedades

Número CAS |

289030-99-5 |

|---|---|

Fórmula molecular |

C17H20O5 |

Peso molecular |

304.34 g/mol |

Nombre IUPAC |

2-(4-hydroxyphenyl)ethyl (Z)-4-formyl-3-(2-oxoethyl)hex-4-enoate |

InChI |

InChI=1S/C17H20O5/c1-2-14(12-19)15(7-9-18)11-17(21)22-10-8-13-3-5-16(20)6-4-13/h2-6,9,12,15,20H,7-8,10-11H2,1H3/b14-2+ |

Clave InChI |

VPOVFCBNUOUZGG-JLZUIIAYSA-N |

SMILES isomérico |

C/C=C(\C=O)/C(CC=O)CC(=O)OCCC1=CC=C(C=C1)O |

SMILES canónico |

CC=C(C=O)C(CC=O)CC(=O)OCCC1=CC=C(C=C1)O |

Apariencia |

Solid powder |

Otros números CAS |

289030-99-5 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Oleocanthal; Deacetoxy ligstroside aglycon; (-)-Oleocanthal. |

Origen del producto |

United States |

Natural Occurrence and Variability of Oleocanthal

Distribution Across Olea europaea L. Cultivars and Geographic Regions

The genetic origin of the olive tree, specifically the cultivar, plays a substantial role in determining the oleocanthal content in the resulting olive oil internationaloliveoil.orgnih.govresearchgate.netnih.gov. Studies have shown considerable differences in oleocanthal concentrations among various Olea europaea L. varieties, sometimes exhibiting a tenfold variation between cultivars nih.govresearchgate.net. For instance, cultivars such as Coratina, Koroneiki, Kalamon, and Lianolia have been associated with higher levels of oleocanthal nih.govnih.govworldolivecenter.commdpi.com. Conversely, varieties like Taggiasca and Arbequina may contain lower concentrations nih.govworldolivecenter.com.

Geographic origin also contributes to the variability in oleocanthal content internationaloliveoil.orgnih.gov. Differences in climate, soil composition, and environmental conditions across different olive-growing regions can impact the phenolic profile of the olives and, consequently, the oil researchgate.netmdpi.com. For example, studies have noted variations in oleocanthal levels between EVOOs produced in different countries, such as Italy and the USA nih.govworldolivecenter.com. Research in Algeria has also shown a significant influence of geographic location on the chemical characteristics of olive oil from the same cultivar researchgate.net.

Influence of Agronomic Practices and Olive Maturity on Oleocanthal Content

Agronomic practices employed in olive cultivation can significantly influence the oleocanthal concentration. Factors such as irrigation management have been shown to affect the phenolic content; for instance, rain-fed olive trees may produce EVOOs with higher oleocanthal concentrations compared to irrigated ones nih.govworldolivecenter.comnih.gov.

The maturity stage of the olive fruit at the time of harvest is a critical factor affecting oleocanthal levels internationaloliveoil.orgnih.govnih.govworldolivecenter.comnih.govmdpi.com. As olives ripen, the concentration of certain phenolic compounds, including oleocanthal, tends to decrease nih.govworldolivecenter.comnih.govmdpi.com. Harvesting olives at an earlier, less mature stage generally results in oils with higher concentrations of oleocanthal and other secoiridoids nih.govworldolivecenter.comnih.gov.

Impact of Olive Processing Parameters on Oleocanthal Concentration

The methods and parameters used during the olive oil extraction process have a significant impact on the final concentration of oleocanthal in the oil internationaloliveoil.orgnih.govnih.govmdpi.com. Key processing steps include crushing, malaxation, and phase separation mdpi.com.

Crushing temperature can influence the enzymatic degradation of secoiridoid precursors, affecting the formation of oleocanthal nih.gov. Malaxation, the process of mixing the olive paste, is particularly crucial. Both the temperature and duration of malaxation play vital roles in determining the phenolic composition of the extracted oil mdpi.comnih.govnih.govmdpi.com. Increased malaxation time has been shown to potentially increase the concentration of oleocanthal, although it can also lead to a reduction in other phenolic compounds mdpi.com. Higher malaxation temperatures can also influence oleocanthal levels, with some studies indicating increased proportions at elevated temperatures up to a certain point mdpi.comnih.govmdpi.com. The presence or absence of olive pits during crushing can also affect oleocanthal concentration in the oil mdpi.com. Additionally, techniques like acidification of the olive paste prior to malaxation have been explored to enhance the extraction of bioactive phenolic compounds, including oleocanthal mdpi.com.

Processing methods, such as the type of centrifugation (e.g., two-phase versus three-phase), can also lead to variations in oleocanthal content in the oil nih.gov.

Oleocanthal in Olive By-products and Agro-industrial Waste Streams

Olive oil production generates substantial amounts of by-products and waste streams, including olive pomace (the solid residue), olive mill wastewater (OMWW), and leaves researchgate.netunifi.itmdpi.comunict.it. These by-products are not merely waste but represent valuable sources of various bioactive compounds, including phenolic compounds like oleocanthal researchgate.netunifi.itmdpi.comunict.it.

A significant portion of the phenolic fraction originally present in the olives is distributed between the olive oil and the waste streams unict.it. OMWW and olive pomace have been identified as particularly rich sources of phenolics unict.it. Studies have quantified the concentration of oleocanthal in olive pomace waste, finding notable levels mdpi.comresearchgate.net. The concentration of oleocanthal in pomace can vary depending on factors such as the harvest time, similar to its variability in olive oil researchgate.net. Olive pomace, especially from early to mid-harvests, is considered a potentially valuable source for the recovery of oleocanthal mdpi.comresearchgate.net. Olive leaves also contain phenolic compounds and are considered an agricultural waste by-product with potential for valorization researchgate.netmdpi.com.

Biosynthesis and Advanced Chemical Synthesis of Oleocanthal and Analogues

Proposed Biosynthetic Pathways in Olea europaea L.

The biosynthesis of oleocanthal is understood to involve the enzymatic hydrolysis of ligstroside, a glycosylated secoiridoid abundant in olives. This hydrolytic process is mediated by enzymes such as β-glucosidase and methyl esterase. mdpi.com The enzymatic breakdown of ligstroside proceeds through intermediate compounds, including ligstroside aglycon and oleokoronal, ultimately yielding oleocanthal, which is chemically described as the dialdehydic form of decarboxymethyl ligstroside aglycone (p-HPEA-EDA). researchgate.netresearchgate.net

It is important to distinguish oleocanthal's biosynthetic origin from that of oleacein (B104066), another significant EVOO secoiridoid. While both are derived from secoiridoid precursors, oleacein is primarily formed from oleuropein (B1677263), whereas oleocanthal is specifically linked to ligstroside. oliveoiltimes.commdpi.commdpi.com The efficiency of the enzymatic hydrolysis and subsequent modifications of ligstroside during the olive crushing and malaxation process directly impacts the final concentration of oleocanthal in the resulting olive oil. The pH conditions during malaxation, for instance, can influence the activity of the relevant enzymes. mdpi.com

Chemoenzymatic and Total Synthesis Strategies for Oleocanthal

The challenges associated with isolating substantial quantities of natural oleocanthal, coupled with the scientific interest in studying specific enantiomers or designing novel analogues, have spurred the development of various chemical and chemoenzymatic synthesis strategies.

Total synthesis approaches aim to construct the oleocanthal molecule from simpler starting materials through a sequence of well-controlled chemical reactions. Several research groups have successfully reported total syntheses, primarily yielding racemic mixtures of oleocanthal. researchgate.netnih.govresearchgate.net These synthetic routes often involve multiple steps and incorporate key chemical transformations such as intramolecular Michael cyclization, Horner-Wadsworth-Emmons (HWE) olefination, or Johnson-Claisen rearrangement to assemble the characteristic secoiridoid core and introduce the required functional groups and stereochemical features. researchgate.netnih.govresearchgate.net

Chemoenzymatic synthesis strategies integrate chemical reactions with enzymatic transformations, leveraging the inherent specificity and efficiency of enzymes, particularly for achieving stereoselective steps or targeted functionalizations. wur.nlbeilstein-journals.org While detailed published chemoenzymatic routes specifically for oleocanthal are less prevalent in the immediate search results compared to total synthesis, the broader application of chemoenzymatic approaches in the synthesis of complex natural products is a growing field. beilstein-journals.orgdntb.gov.ua The incorporation of enzymatic steps holds promise for developing more stereoselective pathways to synthesize the naturally occurring (-)-oleocanthal enantiomer, which possesses the S-configuration at its chiral center, in contrast to some synthetic methods that yield racemic mixtures or the R-enantiomer. researchgate.netresearchgate.net

Beyond total synthesis, methods for the isolation of oleocanthal from olive oil have also been refined. Techniques like high-performance countercurrent chromatography (HPCCC) have been successfully employed to isolate oleocanthal, enabling the separation of both the (3S,4E)- and (3S,4Z)- isomers present in olive oil extracts. researchgate.net

Rational Design and Synthesis of Oleocanthal Analogues and Bioactive Derivatives (e.g., Thiocanthal, Thiocanthol)

The rational design and synthesis of oleocanthal analogues and derivatives represent a strategic approach to investigate structure-activity relationships, potentially enhance biological potency, improve stability, or modify pharmacokinetic profiles. This involves creating modified versions of the oleocanthal molecule while aiming to retain or augment its desirable bioactivities.

A notable area of research in this domain has focused on the creation of sulfur-containing derivatives of oleocanthal and its related compound oleacein, leading to the synthesis of compounds such as thiocanthal and thiocanthol. oliveoiltimes.comciencia-e-vinho.com These derivatives are typically synthesized through specific chemical reactions, including water-based sulfonation processes. oliveoiltimes.comciencia-e-vinho.com

Thiocanthal and thiocanthol have been synthesized using environmentally friendly methods, such as the reaction of EVOO with sodium metabisulfite (B1197395) in an aqueous medium. ciencia-e-vinho.com This sulfonation reaction confers water solubility to the derivatives, a property that could potentially lead to improved bioavailability and altered pharmacological characteristics. ciencia-e-vinho.com The successful synthesis and structural characterization of these derivatives are confirmed using advanced analytical techniques, including UPLC-DAD-MS and NMR spectroscopy. ciencia-e-vinho.com

Initial studies on these sulfur-containing derivatives suggest that they maintain or may even surpass the anti-inflammatory efficacy observed with oleocanthal. ciencia-e-vinho.com Computational investigations have provided insights into their potential mechanism of action, indicating a high binding affinity for the COX-2 enzyme, which suggests their promise as selective COX-2 inhibitors. ciencia-e-vinho.com

The synthesis of a variety of oleocanthal analogues facilitates systematic studies to understand how specific alterations to the molecular structure impact biological activities, such as their anti-inflammatory effects or their interactions with key molecular targets. researchgate.net

Advanced Analytical Methodologies for Oleocanthal Quantification and Characterization

Chromatographic Techniques for Separation and Precise Quantification

Chromatographic methods are fundamental for separating oleocanthal from other co-extracted compounds in olive oil samples before detection and quantification.

High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS)

HPLC is a widely used technique for the quantitative analysis of oleocanthal in EVOO. Reversed-phase HPLC with UV detection at 278 nm has been successfully employed for this purpose. acs.orgacs.orgnih.gov The method typically involves a liquid-liquid extraction step to isolate oleocanthal and other phenols from the oil matrix, often using solvent systems like hexane-acetonitrile or methanol-water. acs.orgacs.orgnih.govworldolivecenter.com Acetonitrile (B52724) has been found to provide good extraction efficiency for secoiridoids like oleocanthal. worldolivecenter.com

The separation of oleocanthal from other compounds and its geometric isomers can be achieved using elution gradients with mobile phases such as acetonitrile and water. acs.orgacs.orgnih.gov Quantification can be performed using external or internal standard calibration curves. acs.orgacs.orgnih.gov HPLC methods have demonstrated good reproducibility (e.g., RSD ≤ 4.7%), high recovery rates (>95%), and low limits of quantitation (e.g., <1 μg/g). acs.orgacs.orgnih.gov

Coupling HPLC with Mass Spectrometry (HPLC-MS or LC-MS) enhances both sensitivity and selectivity for oleocanthal analysis. acs.orgmdpi.com LC-MS/MS, in particular, is a powerful tool for the absolute quantification of oleocanthal, addressing potential issues like the formation of hemiacetal or acetal (B89532) derivatives that can occur with other solvents like methanol (B129727) and water during extraction or chromatography. worldolivecenter.comnih.govresearchgate.net Studies have shown that while methanol-water solutions for extraction may not significantly influence artifact formation, methanol gradients under acidic conditions during chromatographic separation can lead to low concentrations of these derivatives. nih.gov A protocol using acetonitrile extraction and a reverse chromatographic gradient with methanol has been established for accurate quantification by LC-MS/MS. nih.gov LC-MS/MS methods utilize specific transitions for the detection and quantification of oleocanthal. worldolivecenter.com

Research findings using HPLC-MS have provided valuable data on oleocanthal concentrations in various olive oil samples and olive oil waste. For instance, one study quantified oleocanthal concentrations in olive oil from early, mid, and late harvests, as well as in olive pomace waste. tandfonline.com

Table 1: Oleocanthal Concentration in Olive Oil and Waste by HPLC-MS tandfonline.com

| Sample Type | Harvest Time | Oleocanthal Concentration (mg kg⁻¹) |

| Olive Oil | Early | 123.24 ± 6.48 |

| Olive Oil | Mid | 114.20 ± 17.42 |

| Olive Oil | Late | 152.22 ± 10.54 |

| Olive Pomace Waste | Early | 128.25 ± 11.33 |

| Olive Pomace Waste | Mid | 112.15 ± 1.51 |

| Olive Pomace Waste | Late | 62.35 ± 8.00 |

These data indicate that olive pomace waste can be a valuable source of oleocanthal. tandfonline.com

Ultra-Performance Liquid Chromatography (UPLC) with Diode Array Detection (DAD) and MS

Ultra-Performance Liquid Chromatography (UPLC), a more recent evolution of HPLC, offers improved speed, resolution, and sensitivity due to smaller particle size columns and higher operating pressures. Coupling UPLC with Diode Array Detection (DAD) and Mass Spectrometry (MS) provides a powerful platform for comprehensive phenolic profiling, including oleocanthal. semanticscholar.orgnih.gov

UPLC-DAD-MS allows for the separation and detection of various phenolic compounds in olive oil extracts. semanticscholar.org DAD provides UV-Vis spectra for compound identification and quantification based on absorbance at specific wavelengths, while MS provides molecular weight information and fragmentation patterns for structural confirmation. semanticscholar.orgacs.org UPLC-DAD-ESI-QTOF-HRMS has been used for phenolic profiling of olives and olive oil process-derived matrices, enabling the identification and relative quantification of compounds like oleocanthal. acs.org

UPLC-MS/MS methods have also been developed for the rapid and accurate determination of oleocanthal and other phenolics in olive products. escholarship.orgucdavis.edu These methods often involve optimized extraction procedures and chromatographic conditions using mobile phases like water and acetonitrile. escholarship.orgucdavis.edu UPLC-MS methods have shown good repeatability and intermediate precision, with high coefficients of correlation for calibration curves. acs.org

Studies utilizing UPLC-DAD/MS have identified oleocanthal in olive oil extracts and demonstrated the effectiveness of this technique for its determination. semanticscholar.org The chromatographic analysis typically shows distinct peaks for oleocanthal, and its identity can be confirmed by comparison with analytical standards and analysis of UV-Vis and MS spectra. semanticscholar.org

Spectroscopic Approaches for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques provide valuable information about the structure and quantity of oleocanthal, often complementing chromatographic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative ¹H NMR (qNMR), has emerged as a powerful and reliable method for the direct measurement of oleocanthal levels in olive oil, often without the need for extensive sample preparation or extraction. mdpi.comresearchgate.netnih.govacs.org

qNMR allows for the quantification of compounds based on the integration of characteristic signals in the ¹H NMR spectrum, using an internal standard. mdpi.comresearchgate.networldolivecenter.commdpi.comub.edu For oleocanthal, the aldehydic protons typically give rise to characteristic signals in the 9-10 ppm region of the spectrum. mdpi.comresearchgate.networldolivecenter.commdpi.com While these signals can sometimes overlap with those of other compounds like oleacein (B104066), well-separated doublets for oleocanthal at specific chemical shifts (e.g., 9.23 ppm and 9.63 ppm for the E isomer) have been reported. mdpi.comworldolivecenter.com Syringaldehyde is commonly used as an internal standard in qNMR analysis of oleocanthal. mdpi.comresearchgate.networldolivecenter.com

NMR spectroscopy is also invaluable for the structural elucidation of oleocanthal and its derivatives. 1D and 2D NMR experiments (such as COSY, HSQC, HMBC) can provide detailed information about the connectivity of atoms and the spatial arrangement of protons and carbons within the molecule. nih.govresearchgate.net Real-time NMR studies have been used to investigate the reactions of oleocanthal, such as its interaction with glycine (B1666218). nih.gov

qNMR has been applied to analyze large numbers of olive oil samples to determine the variation in oleocanthal concentrations across different cultivars, geographic origins, and harvest times. researchgate.netacs.orgmdpi.com Studies have shown significant variation in oleocanthal concentrations, ranging from non-detectable to several hundred mg/kg. researchgate.netacs.orgmdpi.com A strong correlation has been observed between the total phenolic content and the levels of oleocanthal and oleacein. mdpi.com

Table 2: Oleocanthal Concentration in Selected Olive Oil Samples by qNMR acs.orgmdpi.com

| Olive Variety | Region | Oleocanthal Concentration (mg/kg) |

| Kalamon | Thesprotia | >700 |

| Bianchera/Belica | Italy/Slovenia/Croatia | ~50% of total phenols (Bianchera) mdpi.com |

| Various Monovarietal Greek and Californian | Greece/California | Non-detectable to 355 researchgate.netacs.org |

qNMR is considered a rapid and reliable method for determining oleocanthal content and can be used for establishing new indices for the characterization of extra virgin olive oils based on oleocanthal and oleacein levels. mdpi.comresearchgate.netnih.govacs.org

Emerging Analytical Strategies for Oleocanthal Profiling

While HPLC-MS and NMR are well-established, research continues into developing and refining analytical strategies for oleocanthal profiling. This includes exploring alternative extraction methods and advanced hyphenated techniques.

Countercurrent chromatography (CCC), including high-performance countercurrent chromatography (HPCCC), has been explored for the isolation and purification of oleocanthal from olive oil extracts. researchgate.net This technique, which does not use a solid stationary phase, relies on the partition of compounds between two immiscible liquid phases and can be a gentle method for isolating sensitive compounds like oleocanthal. researchgate.net

The potential for oleocanthal to form artifacts, such as hemiacetals and acetals, when in contact with polar solvents like methanol and water is a known challenge in chromatographic analysis. mdpi.comnih.govresearchgate.net Research into optimizing extraction and chromatographic conditions to minimize artifact formation is ongoing, with studies evaluating the suitability of different solvents and gradients. worldolivecenter.comnih.govresearchgate.net

Emerging strategies may also involve the use of novel detection methods or hyphenated techniques that offer improved sensitivity, specificity, or throughput for comprehensive oleocanthal profiling within the complex matrix of olive oil. The goal of these advancements is to enable more accurate and efficient analysis, supporting research into oleocanthal's properties and its role in olive oil quality and health benefits.

Mechanistic Investigations of Oleocanthal Bioactivity at Molecular and Cellular Levels

Molecular Mechanisms of Anti-inflammatory Action

Oleocanthal's anti-inflammatory effects are mediated through its interaction with several key enzymes and signaling pathways involved in the inflammatory cascade.

Inhibition of Cyclooxygenase (COX-1 and COX-2) Enzyme Activity

A prominent mechanism of oleocanthal's anti-inflammatory action is its ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial for the synthesis of prostaglandins (B1171923), lipid mediators that play a central role in initiating and propagating inflammatory responses. emanresearch.orgnih.govoliveoiltimes.comnih.govnih.govresearchgate.netmdpi.commdpi.commdpi.com This inhibitory activity is considered analogous to that of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241). emanresearch.orgnih.govnih.govmdpi.commdpi.com Studies have shown that oleocanthal can inhibit COX-1 and COX-2 activity in a dose-dependent manner. nih.govnih.govmdpi.com Notably, at equimolar concentrations, oleocanthal has demonstrated a greater inhibitory effect on COX activity compared to ibuprofen in some studies. nih.gov

Table 1: Comparative Inhibition of COX Activity by Oleocanthal and Ibuprofen (Example Data)

| Compound | Concentration (µM) | COX Activity Inhibition (%) | Source |

| Oleocanthal | 25 | 41–57 | Beauchamp et al. nih.gov |

| Ibuprofen | 25 | 13–18 | Beauchamp et al. nih.gov |

Note: Data is illustrative and based on findings from Beauchamp et al. nih.gov. Specific experimental conditions may influence results.

Modulation of Lipoxygenase (5-LOX) Enzyme Activity

Beyond COX inhibition, oleocanthal has also been shown to modulate the activity of lipoxygenase enzymes, particularly 5-lipoxygenase (5-LOX). nih.govmdpi.commdpi.com 5-LOX is involved in the biosynthesis of pro-inflammatory leukotrienes, another class of lipid mediators derived from arachidonic acid. nih.govmdpi.com Inhibition of 5-LOX by oleocanthal contributes to its broad anti-inflammatory profile and distinguishes it from some NSAIDs that primarily target COX enzymes. nih.gov Research indicates that oleocanthal can inhibit human recombinant 5-LOX activity. nih.gov

Table 2: Inhibition of 5-LOX Activity by Oleocanthal (Example Data)

| Compound | Concentration (µM) | 5-LOX Activity Inhibition (%) | Source |

| Oleocanthal | 10 | 52.2 ± 0.6 | nih.gov |

Note: Data is based on findings from nih.gov. Specific experimental conditions may influence results.

Regulation of Pro-inflammatory Cytokine and Chemokine Expression

Oleocanthal exerts anti-inflammatory effects by regulating the expression of various pro-inflammatory cytokines and chemokines. Studies have demonstrated that oleocanthal can inhibit the production and expression of key inflammatory mediators such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), and Macrophage Inflammatory Protein-1 alpha (MIP-1α). emanresearch.orgnih.govnih.govmdpi.comnih.govresearchgate.netplantsjournal.comchemfaces.com This modulation has been observed in various cell types, including macrophages and chondrocytes, often in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.govmdpi.comnih.govresearchgate.netplantsjournal.comchemfaces.com By reducing the levels of these signaling molecules, oleocanthal helps to dampen the inflammatory response.

Table 3: Effect of Oleocanthal on Pro-inflammatory Cytokine and Chemokine Expression (Summary of Findings)

| Inflammatory Mediator | Effect of Oleocanthal | Cell Type/Model | Source |

| IL-1β | Inhibition/Reduction | LPS-stimulated macrophages, OA chondrocytes | mdpi.comnih.govresearchgate.netplantsjournal.com |

| TNF-α | Inhibition/Reduction | LPS-stimulated macrophages, OA chondrocytes | mdpi.comnih.govresearchgate.netplantsjournal.com |

| GM-CSF | Inhibition/Reduction | LPS-stimulated macrophages | nih.govresearchgate.netplantsjournal.com |

| MIP-1α | Inhibition/Reduction | J774 macrophages, ATDC5 chondrocytes, multiple myeloma cells | nih.govnih.govresearchgate.netplantsjournal.comchemfaces.com |

Note: This table summarizes findings from multiple studies and may not represent all experimental conditions or cell types investigated.

Interference with Key Inflammatory Signaling Pathways

Oleocanthal interferes with central inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govnih.govmdpi.commdpi.comkarger.comnih.govactive-italia.comnih.govnih.govunex.esacs.orgresearchgate.net Activation of these pathways leads to the transcription and production of numerous pro-inflammatory mediators. Oleocanthal has been shown to attenuate NF-κB activation, which is typically sequestered in the cytosol and translocates to the nucleus upon activation to regulate inflammatory gene expression. mdpi.comactive-italia.comnih.gov Studies have indicated that oleocanthal can reduce the DNA binding activity of the p65 NF-κB subunit. mdpi.com Furthermore, oleocanthal inhibits the phosphorylation of key proteins within the MAPK pathways, such as p-ERK1/2 and p-P38, which are downstream targets of inflammatory cascades. karger.comnih.govnih.govresearchgate.net By modulating these pathways, oleocanthal effectively suppresses the downstream inflammatory responses.

Table 4: Modulation of Inflammatory Signaling Pathways by Oleocanthal (Summary of Findings)

| Signaling Pathway | Effect of Oleocanthal | Mechanism/Observed Effect | Cell Type/Model | Source |

| NF-κB | Inhibition/Attenuation | Reduced p65 subunit DNA binding activity, counteracts activation | Adipocytes, OA chondrocytes, macrophages | nih.govmdpi.comkarger.comnih.govactive-italia.comnih.govunibo.it |

| MAPK (ERK1/2) | Inhibition/Attenuation | Reduced phosphorylation of ERK1/2 | OA chondrocytes, multiple myeloma cells, RPE cells | karger.comnih.govnih.govresearchgate.net |

| MAPK (p38) | Inhibition/Attenuation | Reduced phosphorylation of p38 | OA chondrocytes, multiple myeloma cells | karger.comnih.govresearchgate.net |

Note: This table summarizes findings from multiple studies and may not represent all experimental conditions or cell types investigated.

Cellular and Molecular Neuroprotective Mechanisms

Oleocanthal's neuroprotective properties are an area of active research, with studies exploring its effects on processes relevant to neurodegenerative diseases.

Modulation of Amyloid-β Clearance Pathways

Accumulation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease. emanresearch.orgnih.govnih.govacs.orgacs.orgnews-medical.netkyoord.com Oleocanthal has demonstrated the potential to enhance the clearance of Aβ from the brain, suggesting a possible neuroprotective mechanism against amyloid pathology. emanresearch.orgmdpi.comnih.govnih.govacs.orgacs.orgnews-medical.netkyoord.comnih.govacs.orgacs.org In vitro and in vivo studies have provided evidence for this effect. nih.govnih.govacs.orgacs.orgnih.govacs.orgacs.org

One proposed mechanism involves the up-regulation of key Aβ transport proteins at the blood-brain barrier (BBB), such as P-glycoprotein (P-gp) and LDL lipoprotein receptor related protein-1 (LRP1). nih.govnih.govacs.orgacs.orgacs.orgacs.org Increased expression and activity of these transporters can facilitate the efflux of Aβ from the brain. nih.govnih.govacs.orgacs.orgacs.orgacs.org

Furthermore, oleocanthal may enhance Aβ clearance by up-regulating Aβ-degrading enzymes, including Neprilysin (NEP) and Insulin-Degrading Enzyme (IDE). nih.gov These peptidases are involved in the enzymatic breakdown of Aβ. nih.gov Studies have shown that oleocanthal treatment can lead to increased expression of these enzymes, contributing to Aβ degradation. nih.govnih.govacs.org

In animal models, administration of oleocanthal has been shown to reduce amyloid load in brain regions like the hippocampus and decrease Aβ deposits on brain microvessels, which was associated with enhanced cerebral clearance of Aβ across the BBB. acs.orgnih.govacs.org

Table 5: Effect of Oleocanthal on Amyloid-β Clearance Mechanisms (Summary of Findings)

| Mechanism | Effect of Oleocanthal | Observation/Outcome | Model/Study Type | Source |

| BBB Transport (P-gp and LRP1) | Up-regulation/Enhanced | Increased expression and activity, enhanced Aβ efflux across BBB | In vitro (brain endothelial cells), In vivo (mice) | nih.govnih.govacs.orgacs.orgacs.orgacs.org |

| Aβ Degrading Enzymes (NEP and IDE) | Up-regulation/Enhanced | Increased expression, enhanced Aβ degradation | In vitro, In vivo | nih.govnih.govacs.org |

| Amyloid Load in Brain | Reduction | Decreased Aβ levels and deposits in hippocampus and microvessels | In vivo (transgenic mice) | acs.orgnih.govacs.org |

| Prevention of Aβ Aggregation/Alteration of Oligomerization | Yes | Interacts with Aβ, alters oligomerization state, protects neurons from synaptopathology | In vitro | emanresearch.orgnih.gov |

Note: This table summarizes findings from multiple studies and may not represent all experimental conditions or models investigated.

Inhibition of Tau Protein Fibrillization and Aggregation

Tau protein aggregation into neurofibrillary tangles is another key pathological feature of AD and other tauopathies. Oleocanthal has demonstrated the ability to inhibit the fibrillization and aggregation of tau protein in vitro. nih.govplantsjournal.comnih.govnih.govresearchgate.net Studies have shown that oleocanthal can abrogate tau fibrillization by interacting with the tau protein and locking it into a naturally unfolded state. nih.govnih.gov Mechanistically, oleocanthal forms an adduct with lysine (B10760008) residues in the tau protein, specifically within the fibrillization-essential hexapeptide sequence VQIVYK, via initial Schiff base formation. nih.govnih.govresearchgate.netmdpi.com The two aldehyde groups of oleocanthal are crucial for this inhibitory activity. nih.govnih.gov This covalent modification appears to interfere with tau aggregation. researchgate.net

Reduction of Glial Cell Activation (e.g., Astrocytes) and Associated Neuroinflammation

Neuroinflammation, driven by the activation of glial cells like astrocytes and microglia, plays a significant role in the progression of neurodegenerative diseases. Oleocanthal has demonstrated anti-inflammatory effects in the brain by reducing glial cell activation. acs.orgnih.govnih.govmdpi.comnih.gov In TgSwDI mice, oleocanthal treatment reduced astrocytes activation, as evidenced by decreased glial fibrillary acidic protein (GFAP) levels and ameliorated astrocyte morphology. acs.orgnih.govnih.govmdpi.com This reduction in astrocyte activation was associated with reduced levels of Aβ. acs.org Furthermore, oleocanthal treatment led to a significant reduction in brain levels of the pro-inflammatory cytokine interleukin-1β (IL-1β). acs.orgnih.govnih.govmdpi.com Studies using LPS-activated microglial cells (BV-2 cell line) have shown that oleocanthal significantly inhibits the production of pro-inflammatory cytokines and reduces the expression of inflammatory genes, while also increasing cell phagocytic activity. unibo.itnih.gov Oleocanthal's anti-neuroinflammatory effects may involve the modulation of pathways such as the nuclear factor-κB (NF-κB) pathway and the inhibition of the NLRP3 inflammasome. mdpi.comnih.gov

Data derived from quantitative analysis of GFAP optical density and brain IL-1β levels in TgSwDI mice after oleocanthal treatment compared to control. acs.org

Mechanisms Underlying Anticancer Activities

Oleocanthal has also shown promising anticancer activities through various mechanisms that target cancer cell viability, proliferation, and metastatic potential.

Induction of Apoptosis and Regulation of Cell Cycle Progression

Oleocanthal has been reported to induce apoptosis, or programmed cell death, in various cancer cell lines while generally sparing non-cancerous cells. nih.govunex.esmdpi.comnih.govemanresearch.org The mechanisms underlying oleocanthal-induced apoptosis are diverse and can involve the activation of caspase-3 and PARP, phosphorylation of p53, and DNA fragmentation in certain cancer cell types. unex.es In some cancer cells, oleocanthal-mediated cell death can occur rapidly via lysosomal membrane permeabilization, leading to the release of cathepsins into the cytosol. nih.govnih.gov This process can result in both necrotic and apoptotic cell death depending on the cellular environment. nih.gov Oleocanthal has also been shown to regulate cell cycle progression. In non-cancerous cells, it can induce reversible G1 cell cycle arrest. nih.gov In cancer cells, its effect on the cell cycle contributes to the inhibition of proliferation. unex.esplos.orgresearchgate.net

Inhibition of Cellular Proliferation and Metastatic Processes (e.g., Cell Migration, Invasion)

Oleocanthal inhibits the proliferation of a range of cancer cell types, including breast, prostate, melanoma, and hepatocellular carcinoma cells. nih.govunex.esmdpi.comnih.govemanresearch.orgplos.orgresearchgate.net This antiproliferative effect is often linked to its ability to modulate various signaling pathways. For instance, oleocanthal can inhibit the HGF/c-Met signaling pathway, which is frequently dysregulated in cancer and promotes proliferation, migration, and invasion. unex.esmdpi.comemanresearch.orgplos.org By suppressing c-Met phosphorylation, oleocanthal can inhibit these processes. nih.govmdpi.complos.org Oleocanthal has also been shown to inhibit the phosphorylation and nuclear translocation of STAT3, a transcription factor that promotes cell proliferation, survival, and metastasis. unex.esmdpi.comnih.govresearchgate.net Inhibition of STAT3 can lead to the downregulation of its target genes, including those involved in cell cycle progression and anti-apoptotic proteins. unex.esnih.govresearchgate.net Furthermore, oleocanthal has demonstrated the ability to inhibit cancer cell migration and invasion in a dose-dependent manner in various models. nih.govunex.esmdpi.comnih.govplos.orgresearchgate.net

Data derived from wound healing and transwell chamber assays in MDA-MB-231 breast cancer cells treated with oleocanthal for 24 hours, showing inhibition of HGF-induced migration and invasion. plos.org

Anti-angiogenic Effects and Modulation of Endothelial Cell Function

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Oleocanthal has demonstrated anti-angiogenic properties by modulating the function of endothelial cells, which are the building blocks of blood vessels. Studies have shown that oleocanthal can inhibit the proliferation, migration, invasion, and tube formation of human umbilical vascular endothelial cells (HUVECs) in vitro. spandidos-publications.comresearchgate.net This inhibition of endothelial cell processes directly impedes the formation of new blood vessels necessary to supply tumors. Furthermore, oleocanthal has been reported to downregulate the expression of CD31, a marker of microvessel density, in endothelial colony-forming cells, with an IC50 value of 4.4 µM. researchgate.netunex.es In vivo studies using models sustained by angiogenesis have also provided evidence for the anti-angiogenic effects of oleocanthal. researchgate.netresearchgate.net

Targeting Oncogenic Signaling Pathways

Oleocanthal has been shown to interfere with several key signaling pathways that are frequently dysregulated in cancer, thereby impacting various aspects of tumor biology, including proliferation, survival, and metastasis.

Hepatocyte Growth Factor (HGF)/c-Met Pathway Inhibition

The HGF/c-Met signaling pathway plays a crucial role in tumorigenesis, invasive growth, and metastatic progression. Oleocanthal has emerged as a potent inhibitor of this pathway. It has been documented to suppress the c-Met signaling receptor, leading to reduced cell invasion and migration and influencing cell cycle regulation. mdpi.comnih.gov Mechanistically, oleocanthal inhibits HGF-induced phosphorylation of c-Met, thereby attenuating the function of downstream target proteins such as Brk, paxillin, and Rac1. unex.es This inhibition of c-Met activation has been observed in various cancer cell lines, including breast and prostate cancer cells. mdpi.comnih.gov The effect of oleocanthal on the HGF/c-Met pathway can lead to the inhibition of proliferation, migration, and invasion in these cells. mdpi.comnih.gov

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Suppression

Constitutive activation of the STAT3 signaling pathway is a common feature in many cancers and contributes to tumor growth, angiogenesis, and metastasis. Oleocanthal has been shown to significantly suppress STAT3 activation. spandidos-publications.commdpi.com This suppression involves the inhibition of STAT3 phosphorylation, decreased STAT3 nuclear localization, and inhibition of STAT3 transcriptional activity. spandidos-publications.commdpi.comnih.govnih.gov Consequently, oleocanthal downregulates the expression of STAT3 target genes that are involved in apoptosis, invasion, and angiogenesis, including Mcl-1, Bcl-xL, MMP-2, MMP-9, and VEGF. spandidos-publications.comnih.govnih.gov Studies in hepatocellular carcinoma (HCC) cells have shown that oleocanthal decreases levels of phosphorylated STAT3 and reduces STAT3 nuclear translocation and DNA binding activity, leading to the downregulation of downstream effectors like Cyclin D1, Bcl-2, survivin, and MMP-2. nih.govresearchgate.net Oleocanthal's inhibition of STAT3 activation in HCC cells involves decreasing the activities of JAK1 and JAK2 and increasing the activity of SHP-1. nih.gov

Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) and Protein Kinase B (AKT) Pathway Modulation

The ERK1/2 and AKT pathways are important downstream signaling molecules in various growth factor pathways, including the c-Met pathway, and are frequently activated in cancer cells, promoting proliferation and survival. Oleocanthal has been shown to modulate these pathways. In breast cancer cells, oleocanthal treatment caused a dose-dependent inhibition of HGF-induced AKT and MAPK (ERK1/2) phosphorylation. unex.esnih.gov This effect was comparable to that of a known c-Met inhibitor. nih.gov In multiple myeloma cells, oleocanthal treatment inhibited proliferation via activation of apoptosis and downregulating ERK1/2 and AKT signaling pathways. unex.es Furthermore, studies have demonstrated that oleocanthal exerts antiproliferative activity by reducing the phosphorylation of ERK1/2 and p90RSK in mouse epidermal cells. unex.es While some studies indicate oleocanthal decreases p-STAT3 levels without affecting p-AKT or total-AKT levels in HCC cells, its modulation of these pathways appears to be context-dependent across different cancer types. nih.gov

Mammalian Target of Rapamycin (mTOR) Inhibition

The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. Oleocanthal has been found to inhibit the mTOR pathway. Studies have demonstrated that oleocanthal inhibited the growth of different breast cancer cell lines via reduction of the enzymatic activity of mTOR with an IC50 value of 708 nM. unex.es Inhibition of mTOR by oleocanthal can block mitotic cells in the G1 phase, potentially leading to apoptotic cell death. unex.es This inhibition of mTOR phosphorylation is likely a downstream effect related to c-Met inhibition in some cancer contexts. unex.es

Induction of Lysosomal Membrane Permeabilization in Malignant Cells

A distinct mechanism by which oleocanthal exerts its cytotoxic effects on cancer cells is through the induction of lysosomal membrane permeabilization (LMP). mdpi.comcuny.edufoodnavigator-usa.comresearchoutreach.org Lysosomes are organelles containing hydrolytic enzymes that are involved in waste degradation and recycling. Cancer cells often have larger and more numerous lysosomes, making them potentially more vulnerable to lysosomal disruption. foodnavigator-usa.comresearchoutreach.org Oleocanthal has been found to rapidly and selectively induce cell death in various cancer cell lines by rupturing the lysosomal membranes, leading to the release of lysosomal enzymes into the cytoplasm. cuny.edufoodnavigator-usa.comresearchoutreach.orgecancer.org This release can trigger both apoptotic and necrotic cell death pathways. cuny.edu Research suggests that oleocanthal promotes LMP by inhibiting acid sphingomyelinase (ASM) activity, which can destabilize proteins required for lysosomal membrane stability. cuny.edu This targeted damage to cancer cell lysosomes, while leaving non-cancerous cells largely unharmed, highlights a novel mechanism for oleocanthal's selective anti-cancer activity. cuny.edufoodnavigator-usa.comecancer.org

Data Tables:

| Pathway/Effect | Mechanism of Action | Cellular Models (Examples) | Key Findings (Examples) |

| Anti-angiogenesis | Inhibition of endothelial cell proliferation, migration, invasion, tube formation; Downregulation of CD31. | HUVECs, Endothelial colony-forming cells | Inhibited HUVEC proliferation, migration, invasion, tube formation; Downregulated CD31 expression (IC50 4.4 µM). spandidos-publications.comresearchgate.netunex.es |

| HGF/c-Met Pathway Inhibition | Inhibition of HGF-induced c-Met phosphorylation; Attenuation of downstream targets. | Breast cancer cells (MDA-MB-231, MCF-7, BT-474), Prostate cancer cells (PC-3) | Suppressed c-Met activation; Inhibited proliferation, migration, invasion. unex.esmdpi.comnih.gov |

| STAT3 Pathway Suppression | Inhibition of STAT3 phosphorylation, nuclear translocation, transcriptional activity; Downregulation of target genes. | Multiple myeloma cells, Melanoma cells, HCC cells | Suppressed p-STAT3; Decreased nuclear STAT3; Downregulated Bcl-xL, Mcl-1, MMP-2, VEGF. spandidos-publications.commdpi.comnih.govnih.govnih.gov |

| ERK1/2 and AKT Pathway Modulation | Inhibition of phosphorylation. | Multiple myeloma cells, Breast cancer cells, Mouse epidermal cells | Downregulated p-ERK1/2 and p-AKT; Inhibited proliferation. unex.esnih.gov |

| mTOR Inhibition | Reduction of enzymatic activity; Inhibition of phosphorylation. | Breast cancer cell lines | Inhibited mTOR enzymatic activity (IC50 708 nM); Blocked G1 phase. unex.es |

| Lysosomal Membrane Permeabilization (LMP) | Rupture of lysosomal membranes; Inhibition of acid sphingomyelinase (ASM). | Various cancer cell lines (pancreatic, breast, prostate, melanoma) | Rapid and selective induction of cancer cell death; Release of lysosomal enzymes. cuny.edufoodnavigator-usa.comresearchoutreach.orgecancer.org |

Hepatic Cellular and Molecular Regulatory Mechanisms

Oleocanthal demonstrates several regulatory effects within hepatic cells, impacting pathways crucial for cellular defense and metabolic homeostasis. researchgate.netunipd.it

Influence on Antioxidant Response Pathways

Oleocanthal is reported to activate antioxidant systems, leading to a decrease in intracellular reactive oxygen species (ROS) within hepatocytes. researchgate.netmdpi.com This activation contributes to mitigating oxidative stress, a key factor in the progression of chronic liver diseases. researchgate.netmdpi.com Studies have indicated that oleocanthal influences factors such as NQO1, MDA, and GSH, which are involved in antioxidant and detoxification processes in the liver. researchgate.netmdpi.com While initially considered solely an antioxidant, some research suggests oleocanthal can also exert a pro-oxidant effect on hepatocellular carcinoma (HCC) cells by generating ROS, demonstrating a complex interaction with cellular redox status depending on the cell type. spandidos-publications.com

Regulation of Lipid Metabolism

Oleocanthal appears to modulate lipid metabolism in hepatic cells. researchgate.netmdpi.comnih.gov Research suggests it can inhibit several processes related to intracellular lipid accumulation, including fatty acid synthesis, uptake, and accumulation in hepatocytes. researchgate.netmdpi.comnih.gov These effects are considered beneficial in the context of conditions like dysfunction-associated steatotic liver disease (MASLD). researchgate.netnih.gov

Modulation of Transcription Factor Activity and Intracellular Signaling

Oleocanthal influences the activity of various transcription factors and intracellular signaling pathways within hepatic cells. It has been shown to inhibit the activity of the STAT3 transcription factor, which is often highly phosphorylated in primary hepatocellular carcinoma cells. nih.govnih.govresearchgate.net Oleocanthal inhibits STAT3 signaling through multiple mechanisms, including reducing STAT3 protein phosphorylation, hindering its nuclear translocation and DNA binding activity, and suppressing downstream proteins such as cyclin D1, survivin, and Bcl-2. nih.govnih.govresearchgate.net It also prevents the binding of STAT3 with the Twist gene promoter. nih.govresearchgate.net Furthermore, oleocanthal can downregulate STAT3 positive regulator JAK1/2 and upregulate the negative regulator SHP-1 expression. nih.gov The anti-cancer effects of oleocanthal in liver cells have been linked to this inhibition of STAT3 signaling. nih.govnih.govresearchgate.net Oleocanthal has also been shown to induce apoptosis in HCC cells, involving processes such as ROS formation, p38 phosphorylation, mitochondrial depolarization, and caspase-3/7 activation. nih.gov Its effects on cell proliferation and extracellular matrix production in hepatic stellate cells (LX2) suggest antifibrotic properties. mdpi.com Oleocanthal can also dampen the expression of pro-inflammatory genes while boosting anti-inflammatory gene expression in liver cells. mdpi.com

Activation of Transient Receptor Potential Ankyrin 1 (TRPA1) and Associated Biological Responses

Oleocanthal is a known activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. nih.govresearchgate.netwikipedia.orgwikipedia.org This activation is responsible for the characteristic pungent or peppery sensation experienced in the throat when consuming EVOO. nih.govresearchgate.netwikipedia.orgwikipedia.org TRPA1 is a non-selective cation channel expressed in sensory neurons, including those in the trigeminal and vagal ganglia, and also in non-neuronal cells like lung epithelial cells. researchgate.netwikipedia.orgresearchgate.netnih.gov

The activation of TRPA1 by oleocanthal has been demonstrated in various in vitro systems, including HEK 293 cells expressing human TRPA1 and dissociated rat trigeminal neurons. researchgate.netjneurosci.org While many TRPA1 agonists activate the channel through covalent modification of cysteine residues, studies suggest that oleocanthal's mechanism of activation does not involve this previously identified pathway. researchgate.netjneurosci.org Structure-activity studies indicate that the unsaturated dialdehyde (B1249045) carbonyl moieties of oleocanthal are crucial for its TRPA1 activating properties. nih.govjneurosci.org

Activation of TRPA1 by irritants can lead to various biological responses, particularly in the respiratory tract, including decreased respiratory drive, cough, bronchoconstriction, and neurogenic inflammation mediated by the release of neuropeptides like substance P and neurokinin A. nih.gov While oleocanthal's activation of TRPA1 is primarily associated with the sensory perception of pungency, TRPA1 is also implicated in pain sensing and inflammation, suggesting potential broader biological implications of this interaction. nih.govwikipedia.orgresearchgate.net

Preclinical Efficacy Studies of Oleocanthal

In Vitro Studies in Disease-Specific Cellular Models

In vitro studies utilizing various cell lines have been instrumental in elucidating the direct effects of oleocanthal at the cellular level.

Anticancer Effects in Diverse Cancer Cell Lines (e.g., Breast Carcinoma, Melanoma, Hepatocellular Carcinoma, Colorectal Cancer, Multiple Myeloma)

Oleocanthal has demonstrated robust anti-proliferative and cytotoxic properties in a diverse panel of cancer cell lines. In breast cancer, it has shown anti-proliferative effects in multiple cell lines, including MDA-MB-231, SK-BR-3, MCF-7, and BT-474. mdpi.complos.org Studies have indicated that oleocanthal can downregulate phosphorylated mTOR in metastatic breast cancer cell line MDA-MB-231 and inhibit HGF-induced phosphorylation of c-Met and the Brk/paxillin/Rac1 signaling pathway. mdpi.complos.orgspandidos-publications.com Oleocanthal treatment at 25 µM induced apoptosis in MDA-MB-231 cells after 24 hours. plos.org

In melanoma, oleocanthal has exhibited selective antiproliferative activity against human melanoma cell lines such as A375 and 501Mel, with IC50 values in the low micromolar range, while showing no significant effect on normal dermal fibroblasts. unipi.itresearchgate.netnih.gov This effect was accompanied by the inhibition of ERK1/2 and AKT phosphorylation and downregulation of Bcl-2 expression. unipi.itnih.gov Oleocanthal at 10 µM caused a reduction in ERK and AKT phosphorylation in melanoma cell lines. unipi.it

For hepatocellular carcinoma (HCC), oleocanthal has shown significant antitumor properties in cell lines like HepG2, Huh7, Hep3B, and PLC/PRF/5. spandidos-publications.comresearchgate.net It has been reported to inhibit STAT3 activity and suppress proliferation, cell cycle progression, and induce apoptosis in HCC cells in a dose- and time-dependent manner. mdpi.comnih.gov Oleocanthal inhibited HCC cell viability with varying IC50 values across different cell lines. nih.gov

In colorectal cancer (CRC) models, oleocanthal has demonstrated remarkable antitumor effects, including inhibiting colony formation and inducing apoptosis and intracellular ROS generation in cell lines such as HT29 and SW480. spandidos-publications.comresearchgate.net Oleocanthal showed IC50 values of 4.2, 9.8, 14.5, and 4.9 μM against HCT-116, COLO-320DM, WiDr, and SW48 CRC cells, respectively. mdpi.comnih.gov It has also been shown to suppress the in vitro proliferation of Caco-2 and HT-29 CRC cell lines with EC50 values of 34.3 and 26.3 µM, respectively. mdpi.comresearchgate.net

Regarding multiple myeloma, in vitro studies on the human multiple myeloma cell line ARH-77 have shown that oleocanthal inhibits cell proliferation by inducing apoptosis and downregulating ERK1/2 and AKT signal transduction pathways in a dose-dependent manner (10-50 µM). mdpi.comnih.govresearchgate.netbenthamdirect.com Oleocanthal also demonstrated the ability to inhibit the inflammatory protein macrophage inflammatory protein 1 alpha (MIP-1α) expression and secretion in MM cells. mdpi.commdpi.comnih.govresearchgate.netbenthamdirect.com

Oleocanthal has been observed to induce lysosomal membrane permeabilization (LMP) in various cancer cell lines, leading to cell death. tandfonline.comnih.govplos.org This mechanism appears to be selective for cancer cells, as oleocanthal treatment of non-transformed cells suppressed their proliferation but did not cause cell death. tandfonline.com

Here is a summary of some in vitro findings:

| Cancer Type | Cell Lines Tested | Key In Vitro Findings | Relevant Citations |

| Breast Carcinoma | MDA-MB-231, SK-BR-3, MCF-7, BT-474 | Inhibits proliferation, downregulates phosphorylated mTOR, inhibits HGF-induced c-Met and Brk/paxillin/Rac1 pathways, induces apoptosis. | mdpi.complos.orgspandidos-publications.com |

| Melanoma | A375, 501Mel | Selective antiproliferative activity, inhibits ERK1/2 and AKT phosphorylation, downregulates Bcl-2. | unipi.itresearchgate.netnih.gov |

| Hepatocellular Carcinoma | HepG2, Huh7, Hep3B, PLC/PRF/5, HCCLM3 | Inhibits proliferation, suppresses STAT3 activity, induces apoptosis, generates intracellular ROS. | mdpi.comspandidos-publications.comresearchgate.netnih.gov |

| Colorectal Cancer | HT29, SW480, HCT-116, COLO-320DM, WiDr, SW48, Caco-2 | Inhibits colony formation, induces apoptosis, generates intracellular ROS, modulates SMYD2-EZH2 and c-MET activation. | spandidos-publications.comresearchgate.netmdpi.comnih.govresearchgate.net |

| Multiple Myeloma | ARH-77 | Inhibits proliferation, induces apoptosis, downregulates ERK1/2 and AKT pathways, inhibits MIP-1α expression and secretion. | mdpi.comnih.govresearchgate.netbenthamdirect.com |

| Pancreatic Cancer | BxPC3 | Rapidly induced cell death via LMP. | tandfonline.com |

| Prostate Cancer | PC-3 | Inhibited cell migration, proliferation, and metastasis. Rapidly induced cell death via LMP. | mdpi.comtandfonline.comnih.gov |

| Gastric Cancer | AGS | Exhibited antiproliferative and cytotoxic properties. | mdpi.com |

| Lung Cancer | H1299, H1437, A549-Luc | Exhibited antiproliferative and cytotoxic properties. Inhibited proliferation and neoplastic transformation. Dual targeting of c-Met and COX-2. | mdpi.commdpi.complos.orgmdpi.com |

| Cervical Cancer | Hela | Exhibited antiproliferative and cytotoxic properties. | mdpi.com |

Neuroprotective Effects in In Vitro Models of Neurodegenerative Conditions (e.g., Amyloidosis Models)

In vitro studies have explored the neuroprotective potential of oleocanthal, particularly in models related to Alzheimer's disease (AD). Oleocanthal has been shown to enhance beta-amyloid (Aβ) clearance in cultured mice brain endothelial cells by increasing the expression and activity of P-glycoprotein (P-gp) and LRP1, which are major Aβ transport proteins at the blood-brain barrier (BBB). plantsjournal.comacs.orgnih.govresearchgate.net Furthermore, oleocanthal has demonstrated the ability to prevent the formation of Aβ senile plaques by interacting with Aβ and altering its oligomerization state, thereby protecting neurons from synaptic damage associated with Aβ aggregation. nih.govemanresearch.org It has also been shown to inhibit tau fibrillization and aggregation through covalent interactions with fibrillogenic regions of tau proteins. nih.govemanresearch.org

Anti-inflammatory Effects in Inflammatory Cell Models (e.g., Macrophages, Chondrocytes)

Oleocanthal exhibits significant anti-inflammatory properties in various cell models. In murine macrophages (J774), oleocanthal inhibits LPS-induced nitric oxide (NO) production and suppresses the expression and synthesis of pro-inflammatory factors such as macrophage inflammatory protein 1 alpha (MIP-1α) and IL-6. nih.govresearchgate.netnih.gov It also inhibits the synthesis of other cytokines like IL-1β, TNF-α, and GM-CSF from LPS-stimulated macrophages. nih.govnih.gov In murine chondrocytes (ATDC5), oleocanthal similarly inhibits the expression and synthesis of MIP-1α and IL-6. nih.govresearchgate.netnih.gov Pre-treatment of ATDC-5 chondrocytes with oleocanthal protected them from LPS-induced cell death at low concentrations (1-10 µM) by reducing iNOS expression and subsequent NO production. mdpi.com These findings suggest a potential therapeutic role for oleocanthal in inflammatory degenerative diseases affecting joints. nih.govnih.gov

Hepatoprotective Effects in In Vitro Liver Cell Models

In vitro investigations have revealed beneficial effects of oleocanthal on hepatic cells. Oleocanthal has been shown to reduce cell proliferation and limit the production of the extracellular matrix in LX2 cells, suggesting antifibrotic properties. mdpi.com While some studies on hepatocellular carcinoma cell lines (Huh-7 and HepG-2) showed other phenolic compounds to be more effective than oleocanthal in terms of antiproliferative activity, other research has demonstrated oleocanthal's significant antitumor effects in a panel of HCC cell lines. mdpi.comspandidos-publications.comresearchgate.netmdpi.com Exposure of liver cancer cell lines (HepG2, Huh7, and Hep3B) to a polyphenolic extract containing oleocanthal resulted in inhibition of cell proliferation, associated with the induction of autophagy. mdpi.com

In Vivo Studies in Established Animal Models of Human Disease

In vivo studies using animal models have provided crucial evidence regarding the efficacy of oleocanthal in a living system, complementing the in vitro findings.

Neurodegenerative Disease Models (e.g., TgSwDI Mice for Alzheimer's Disease)

In vivo studies utilizing the TgSwDI mouse model of Alzheimer's disease have demonstrated the neuroprotective effects of oleocanthal. Treatment with oleocanthal for 4 weeks significantly decreased amyloid load in the hippocampal parenchyma and microvessels of these mice. acs.orgacs.orgnih.gov This reduction was linked to enhanced cerebral clearance of Aβ across the blood-brain barrier (BBB). acs.orgacs.orgnih.gov Mechanistic studies in these mice showed that oleocanthal increased the expression of key amyloid clearance proteins at the BBB, including P-glycoprotein and LRP1, and activated the ApoE-dependent amyloid clearance pathway. plantsjournal.comacs.orgacs.orgnih.govresearchgate.net Furthermore, an anti-inflammatory effect was observed in the brains of these mice, with a reduction in astrocyte activation and IL-1β levels. plantsjournal.comacs.orgacs.orgnih.govresearchgate.net Oleocanthal-rich EVOO consumption in TgSwDI mice at an advanced stage of the disease restored BBB function and reduced AD-associated pathology by inhibiting the NLRP3 inflammasome and inducing autophagy through the AMPK/ULK1 pathway. nih.govthegovernor.net

Cancer Xenograft and Genetically Engineered Mouse Models (e.g., Pancreatic Neuroendocrine Tumors)

Preclinical studies using cancer xenograft and genetically engineered mouse models have investigated the anti-cancer potential of oleocanthal. Research has demonstrated that oleocanthal treatment can reduce tumor burden and extend the lifespan of mice engineered to develop pancreatic neuroendocrine tumors (PNETs). researchgate.netnih.govresearchgate.net These findings suggest that oleocanthal may induce damage to cancer cells' lysosomes, leading to cellular toxicity in vivo. researchgate.netnih.gov Cancer cells often exhibit larger and more numerous lysosomes, potentially making them more vulnerable to lysosomotropic agents like oleocanthal. researchgate.netnih.govresearchgate.net

Studies have also indicated that oleocanthal can suppress tumor growth in advanced preclinical transgenic mouse models involving human cancer cells transplanted into immunodeficient mice. oliveoiltimes.com Further research has explored the mechanisms by which oleocanthal may exert these effects, including the disruption of angiogenesis, the process of new blood vessel development that supplies nutrients to tumors. oliveoiltimes.com

Models of Chronic Inflammatory Conditions

Oleocanthal has been investigated in preclinical models of chronic inflammatory conditions due to its established anti-inflammatory properties. mdpi.comoliveoiltimes.comnih.gov Studies have shown that oleocanthal can attenuate symptoms associated with cytokine inflammation and reduce the production of nitric oxide and prostaglandins (B1171923) through the inhibition of cyclooxygenase. oliveoiltimes.com This mechanism is similar to that of some non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241). mdpi.comoliveoiltimes.com

Preclinical findings suggest that oleocanthal may be a potentially effective agent against conditions like arthritis, where inflammation plays a significant role. oliveoiltimes.com A meta-analysis of preclinical studies on osteoarthritis models showed that oleocanthal and hydroxytyrosol (B1673988) significantly reduced cartilage degradation scores and inflammatory markers. bioscmed.com

Models of Chronic Liver Diseases (e.g., MASLD, Liver Fibrosis)

The hepatoprotective properties of oleocanthal have been explored in preclinical models of chronic liver diseases, including metabolic dysfunction-associated steatotic liver disease (MASLD), formerly known as non-alcoholic fatty liver disease (NAFLD), and liver fibrosis. nih.govresearchgate.netdntb.gov.ua Studies suggest that oleocanthal, along with other EVOO phenolic compounds like tyrosol, can potentially mitigate these conditions and their progression to liver cancer. nih.govresearchgate.netdntb.gov.ua

Mechanistic studies in vitro and in vivo have indicated that oleocanthal exerts its effects through the regulation of multiple cellular pathways. nih.govresearchgate.netdntb.gov.ua These pathways include those involved in antioxidant response, lipid metabolism, and intracellular signaling. nih.govdntb.gov.ua Oleocanthal appears to modulate pathological mechanisms related to lipid metabolism, oxidative stress, and inflammation in the liver. researchgate.net It may inhibit processes such as fatty acid synthesis, uptake, and accumulation in hepatocytes. researchgate.net Additionally, oleocanthal can activate antioxidant systems, leading to a decrease in intracellular reactive oxygen species (ROS), and modulate hepatic inflammatory processes by reducing pro-inflammatory cytokines and macrophage infiltration. researchgate.net Animal studies have indicated that oleocanthal reduces metabolic stress-induced liver fibrosis and lipid infiltration and effectively improves systemic insulin (B600854) resistance in obese and diabetic mice. frontiersin.org

Pharmacological Considerations in Preclinical Research on Oleocanthal

Preclinical Pharmacokinetic Profiles, Absorption, and Distribution

Preclinical studies in animal models have provided insights into the pharmacokinetic behavior of oleocanthal, although data suggest differences compared to humans. Generally, secoiridoids, including oleocanthal, appear to be less absorbed in the intestine in animal models compared to other EVOO phenolic compounds such as hydroxytyrosol (B1673988). mdpi.comnih.govwikidata.orgfishersci.se In rat studies utilizing an in situ intestinal perfusion technique, oleocanthal demonstrated low absorption, with approximately 16% of the administered dose reaching systemic circulation, coupled with significant intestinal metabolism. mdpi.comnih.govwikidata.orgfishersci.se This indicates limited systemic exposure to the parent compound following oral administration in rats. The oral absorption of oleocanthal has been characterized as moderate-to-low, based on observed low effective and apparent permeability coefficients in rat intestinal perfusion studies, particularly when compared to highly permeable reference compounds like levofloxacin. fishersci.seresearchgate.net

A notable challenge in studying oleocanthal pharmacokinetics is the detection of the parent compound in biological fluids. Oleocanthal possesses highly reactive aldehyde groups that can spontaneously interact with endogenous amino acids and proteins, such as glycine (B1666218), leading to the formation of derivatives. zenodo.orgfishersci.ca This reactivity contributes to the very short in vivo half-life of oleocanthal, making its detection in plasma after oral administration in mice or rats often challenging or impossible. nih.govwikidata.orgnih.gov

Despite the limited detection of the parent compound, studies investigating the tissue distribution of oleocanthal and its metabolites in rats after oral ingestion have shown that while oleocanthal itself was primarily detected in stomach and intestine samples shortly after administration, its metabolites were widely distributed. mdpi.comwikidata.org Metabolites were found in various tissues, including the liver, kidney, spleen, lungs, heart, brain, thyroid, and skin. mdpi.comwikidata.org The small intestine and liver have been identified as the primary organs involved in the metabolism of oleocanthal. mdpi.comwikidata.org

Metabolomic Characterization of Oleocanthal Biotransformation Products in Vivo (in preclinical models)

Oleocanthal undergoes extensive biotransformation in vivo, primarily through intestinal first-pass metabolism. mdpi.comfishersci.sewikipedia.org The metabolic pathways involve both phase I and phase II reactions. mdpi.comwikidata.orgfishersci.sewikipedia.org

Phase I metabolism of oleocanthal includes reactions such as hydration, hydrogenation, and hydroxylation. mdpi.comfishersci.seresearchgate.netwikipedia.org These transformations occur as the compound crosses the intestinal barrier. Phase II metabolism predominantly involves the conjugation of phase I metabolites, with glucuronidation of hydrogenated and hydrated metabolites being a significant pathway observed in plasma samples. mdpi.comwikidata.orgfishersci.sewikipedia.org

Detailed metabolomic studies in rats have identified a range of oleocanthal biotransformation products. Ten metabolites were identified in rat tissues following oral ingestion. mdpi.comwikidata.org Using techniques like LC-ESI-LTQ-Orbitrap-MS, four metabolites were identified in rat plasma and two (hydroxylated and hydrated oleocanthal) in intestinal perfusion samples. wikipedia.org Proposed structures for some of these metabolites include hydroxylated oleocanthal, hydrated oleocanthal, hydrogenated glucuronide, and hydrated glucuronide. wikipedia.org The relative abundance of metabolites was found to be higher in plasma compared to the intestinal lumen, underscoring the extent of intestinal metabolism. mdpi.comwikipedia.org The major circulating metabolites identified in rats were conjugated forms, specifically OLC + OH + CH3 and OLC + H2O + glucuronic acid. mdpi.comwikidata.org

In a separate study in mice, intraperitoneal administration of oleocanthal led to the identification of 13 metabolites in plasma, further highlighting the extensive metabolic fate of the compound in vivo. nih.govnih.gov Additionally, the inherent reactivity of oleocanthal with amino acids like glycine in biological fluids results in the spontaneous formation of derivatives, such as oleoglycine and potentially tyrosol acetate, which represent another aspect of its biotransformation. zenodo.orgfishersci.ca

Identification of Potential In Vivo Biomarkers of Oleocanthal Exposure

Given the rapid metabolism and low systemic exposure to the parent compound, identifying stable and quantifiable metabolites is crucial for assessing in vivo oleocanthal exposure and correlating it with observed biological effects in preclinical studies. Metabolites are increasingly considered as potential in vivo biomarkers for oleocanthal. nih.govnih.gov

In a mouse study, oleocanthalic acid and tyrosol sulfate (B86663) were proposed as potential in vivo biomarkers of oleocanthal exposure. nih.govnih.gov This study reported the association of oleocanthalic acid with oleocanthal administration and determined its pharmacokinetic parameters, including Tmax and Cmax, suggesting its utility as a marker. nih.gov

The major circulating conjugated metabolites, such as OLC + OH + CH3 and OLC + H2O + glucuronic acid, which are widely distributed in rat plasma and tissues, also represent potential biomarkers for oleocanthal intake. mdpi.comwikidata.org Their presence and concentration could serve as indicators of exposure to the parent compound and may contribute to the observed health benefits. Furthermore, the stable reaction products formed from the interaction of oleocanthal with endogenous molecules like glycine, such as oleoglycine, have been successfully monitored in biological fluids and could potentially serve as pharmacokinetic markers. zenodo.orgfishersci.ca

Preclinical research on the pharmacokinetics and metabolism of oleocanthal underscores the importance of studying its metabolites to understand its in vivo activity and provides potential biomarkers for future investigations.

Future Directions and Research Gaps in Oleocanthal Science

Elucidation of Novel Molecular Targets and Complex Signaling Networks

Furthermore, a deeper understanding of how oleocanthal modulates complex signaling networks is needed. Research has shown its influence on pathways like mTOR and MAPK, but the cross-talk and feedback mechanisms involved are not well understood. nih.govmdpi.com Investigating its impact on non-coding RNAs and epigenetic modifications could reveal higher-order regulatory functions. Another promising, yet underexplored, mechanism is its ability to induce lysosomal membrane permeabilization (LMP) in cancer cells, a unique mode of action that warrants further investigation to be exploited for therapeutic gain. mdpi.com In the context of neurodegenerative diseases like Alzheimer's, oleocanthal has been shown to enhance the clearance of β-amyloid by up-regulating P-glycoprotein (P-gp) and LDL lipoprotein receptor related protein-1 (LRP1) at the blood-brain barrier. nih.govnih.govacs.org Further studies are needed to fully elucidate the signaling pathways governing these effects.

Development and Validation of Advanced Preclinical Models for Comprehensive Efficacy Assessment

The translation of oleocanthal's promising in vitro results to in vivo efficacy requires the development and use of more sophisticated and clinically relevant preclinical models. While numerous studies have utilized various cancer cell lines, there is a need for more advanced models that better recapitulate the tumor microenvironment. mdpi.comnih.gov This includes the use of patient-derived xenografts (PDXs), organoids, and humanized mouse models. oliveoiltimes.com For instance, KRASG12D organoids could be used to assess its impact in combination with other inhibitors in pancreatic cancer. mdpi.com

In the realm of neurodegenerative diseases, while mouse models of Alzheimer's like 5xFAD and TgSwDI have provided valuable insights into oleocanthal's neuroprotective effects, there is a need to validate these findings in models that more closely mimic the complexity of the human disease. mdpi.comnih.gov This could involve the use of models with different genetic backgrounds or those that exhibit a broader range of Alzheimer's-related pathologies. nih.gov Furthermore, long-term studies in these advanced models are necessary to assess not only the therapeutic efficacy but also the potential for preventative effects. The validation of biomarkers in these models will also be crucial for monitoring treatment response and guiding clinical trial design.

Investigation of Synergistic and Additive Effects with Other Bioactive Compounds

Oleocanthal is consumed as part of a complex mixture of bioactive compounds in extra virgin olive oil, and its effects in vivo may be the result of synergistic or additive interactions. researchgate.net Future research should focus on systematically investigating these interactions. Studies have already shown that oleocanthal can act synergistically with conventional anticancer drugs such as lapatinib, tamoxifen, and paclitaxel, potentially allowing for lower, less toxic doses of these chemotherapeutics. nih.govnih.gov For example, combination therapy with lapatinib has shown synergistic antiproliferative effects in HER2-positive breast cancer cell lines. nih.gov

Further investigation is also needed to understand the potential synergies between oleocanthal and other phenolic compounds found in olive oil, such as oleacein (B104066), tyrosol, and hydroxytyrosol (B1673988). mdpi.comnih.gov It is plausible that these compounds work in concert to produce the health benefits associated with olive oil consumption. researchgate.net Studies designed to test various combinations of these compounds in different disease models could lead to the development of potent, multi-targeted preventative and therapeutic strategies.

Exploration of Oleocanthal Derivatives and Analogue Modulators for Enhanced Bioactivity or Targeted Specificity

The chemical structure of oleocanthal offers a scaffold for the synthesis of derivatives and analogues with potentially improved pharmacokinetic properties, enhanced bioactivity, or greater target specificity. bohrium.comsemanticscholar.org The development of such analogues could overcome some of the limitations of the natural compound, such as its potential for poor bioavailability. nih.gov Researchers have begun to synthesize small libraries of oleocanthal analogues, and these efforts should be expanded. nih.govacs.org

The synthesis of these new chemical entities will allow for detailed structure-activity relationship (SAR) studies, providing insights into the chemical moieties responsible for its biological effects. researchgate.net This knowledge can then be used to design next-generation oleocanthal-based compounds with optimized therapeutic profiles. For example, modifications could be made to enhance its ability to cross the blood-brain barrier for the treatment of neurodegenerative diseases or to improve its selectivity for cancer cells, thereby reducing potential off-target effects.

Methodological Advancements in Oleocanthal Extraction, Purification, and Characterization

To facilitate further research and potential commercialization, advancements in the methods for extracting, purifying, and characterizing oleocanthal are essential. The low concentration of oleocanthal in olive oil and its sensitivity to degradation pose challenges for its isolation in large quantities. bohrium.comgoogle.com While traditional methods like liquid-liquid extraction are used, they can be inefficient and involve the use of large volumes of organic solvents. mdpi.comgoogle.com

Recent advancements have focused on more efficient and environmentally friendly "green" extraction techniques. nih.gov These include the use of Natural Deep Eutectic Solvents (NaDES) and high-performance counter-current chromatography (HPCCC), which have shown promise for improving the yield and purity of isolated oleocanthal. nih.govresearchgate.net Further optimization of these methods, as well as the development of new technologies, such as proprietary methods for enhancing purity, are needed to ensure a consistent and scalable supply of high-quality oleocanthal for research and clinical development. geneonline.com Additionally, developing reproducible and efficient methods for the isolation and purification of oleocanthal oxidation products, like oleocanthalic acid, is also an area for future exploration. researchgate.net

Strategies for the Translation of Preclinical Findings to Novel Therapeutic and Preventative Approaches

A critical future direction for oleocanthal research is the development of clear strategies to translate the wealth of preclinical data into tangible therapeutic and preventative applications for human health. A major hurdle in this translation is the compound's poor bioavailability and extensive first-pass metabolism. nih.gov To overcome this, the development of advanced drug delivery systems is paramount. Promising approaches include encapsulation in nanocarriers, the use of microneedle patches for transdermal delivery, and the creation of peptide-drug conjugates to improve targeting and stability. nih.govmdpi.com Formulating oleocanthal into acceptable oral dosage forms to mask its pungent taste is also a necessary step for its potential use as a nutraceutical. nih.gov

Furthermore, there is a conspicuous lack of dedicated clinical trials evaluating oleocanthal as an isolated intervention. nih.gov Well-designed, dose-escalation clinical studies are urgently needed to establish its pharmacokinetic and pharmacodynamic profile, as well as its safety and efficacy in humans. nih.gov Bridging the gap between preclinical and clinical research will require a concerted effort from researchers, clinicians, and industry partners to navigate the regulatory pathways and bring oleocanthal-based therapies from the laboratory to the clinic. precisionformedicine.comnih.gov

Q & A

Q. What experimental methodologies are used to validate oleocanthal's inhibition of c-Met kinase activity in breast cancer cells?

Oleocanthal's c-Met inhibition is validated through in vitro kinase assays (e.g., Z'-LYTE™ kinase assay, IC₅₀ = 4.8 µM) and downstream signaling analysis via Western blotting. Researchers typically assess phosphorylation levels of c-Met and its effectors (e.g., Akt, MAPK) in breast cancer cell lines (MDA-MB-231, MCF-7, BT-474) after treatment. In vivo validation employs orthotopic xenograft models in athymic nude mice, with tumor growth suppression monitored via Ki-67 (proliferation) and CD31 (angiogenesis) staining .

Q. How does oleocanthal modulate epithelial-mesenchymal transition (EMT) markers in cancer cells?